REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[CH3:4][OH:5].Br[CH2:7][C:8](=[CH2:13])[C:9]([O:11][CH3:12])=[O:10]>CO>[CH3:1][O:2][CH2:7][CH:8]([CH2:13][O:5][CH3:4])[C:9]([O:11][CH3:12])=[O:10] |f:0.1.2|
|
Name
|
sodium methoxide methanol
|
Quantity
|
4.24 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
|
Quantity
|
1.79 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OC)=C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
hydrochloric acid ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC(C(=O)OC)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |